molecular formula C12H17N5S B1456703 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163707-01-4

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1456703
CAS No.: 1163707-01-4
M. Wt: 263.36 g/mol
InChI Key: XYVUMOKPYZVEFP-UHFFFAOYSA-N
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Description

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that contains both pyrimidine and thiazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-amino-4-methylthiazole with 2-chloro-4-(diethylamino)pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Scientific Research Applications

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting cellular processes.

Comparison with Similar Compounds

5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrimidine and thiazole rings, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-[2-(diethylamino)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-4-17(5-2)12-14-7-6-9(16-12)10-8(3)15-11(13)18-10/h6-7H,4-5H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMOKPYZVEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CC(=N1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (150 mg) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (0.5 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1,1-diethylguanidine (259 mg) in 2-methoxyethanol (1.9 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is concentrated under vacuum and purified by normal phase chromatography, eluent; DCM/EtOAc, to give the title compound. ESI-MS: M+H 264 and M−H 262.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
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5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(Diethylamino)pyrimidin-4-yl)-4-methylthiazol-2-amine

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